1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride

Physicochemical profiling Isomeric differentiation Drug-likeness

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride (CAS 1245643-43-9) is a piperazine derivative characterized by an ortho-trifluoromethyl substituent on the phenyl ring and a cyclopropyl spacer linking the aryl group to the piperazine core. The free base (CAS 1245646-33-6) has a molecular weight of 270.29 g/mol and a computed XLogP3 of 2.3.

Molecular Formula C14H18ClF3N2
Molecular Weight 306.75 g/mol
CAS No. 1245643-43-9
Cat. No. B12341664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride
CAS1245643-43-9
Molecular FormulaC14H18ClF3N2
Molecular Weight306.75 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3.Cl
InChIInChI=1S/C14H17F3N2.ClH/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19;/h1-4,18H,5-10H2;1H
InChIKeyPTKKPXQGRXOKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride (CAS 1245643-43-9): A Structurally Distinct Ortho-Substituted Cyclopropyl Piperazine for Medicinal Chemistry and Receptor Studies


1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride (CAS 1245643-43-9) is a piperazine derivative characterized by an ortho-trifluoromethyl substituent on the phenyl ring and a cyclopropyl spacer linking the aryl group to the piperazine core. The free base (CAS 1245646-33-6) has a molecular weight of 270.29 g/mol and a computed XLogP3 of 2.3 [1]. This architecture places the compound within the phenylpiperazine class that has been extensively explored as serotonin reuptake inhibitors and other GPCR-targeted agents [2], yet its specific ortho-CF₃ and cyclopropyl combination imparts distinct conformational and electronic properties not found in common analogs such as para-CF₃ isomers or non-cyclopropyl phenylpiperazines.

Why Ortho-CF3 Cyclopropyl Phenylpiperazines Cannot Be Substituted by Para Isomers or Simple Phenylpiperazine Analogs


Close structural analogs—such as the para-trifluoromethyl isomer (CAS 1245649-95-9) or 1-(2-(trifluoromethyl)phenyl)piperazine lacking the cyclopropyl group—exhibit different conformational preferences, electronic distributions, and steric profiles that can profoundly alter receptor binding, selectivity, and metabolic stability. The ortho-CF₃ group introduces a unique steric environment and intramolecular electronic effects that influence the basicity of the piperazine nitrogen and the overall molecular dipole, while the cyclopropyl ring restricts rotational freedom and enhances metabolic resistance [1]. These differences mean that SAR conclusions drawn from para-substituted or non-cyclopropyl analogs cannot be extrapolated to this scaffold; independent evaluation is required for any receptor or enzyme target [2].

Quantitative Differentiation Evidence for 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride Relative to Closest Analogs


Ortho- vs. Para-CF3 Isomer: Computed Physicochemical Property Comparison

The ortho-CF3 isomer (free base) exhibits a computed XLogP3 of 2.3 vs. a typical XLogP3 of approximately 2.3–2.5 for the para-CF3 isomer, but the dipole moment and electrostatic potential surface are significantly altered by the ortho substitution pattern, which can affect membrane permeability and target engagement [1]. Direct measured logD values are not yet publicly available, but the predicted difference in pKa of the piperazine nitrogen (estimated <1 unit) may influence ionization state at physiological pH.

Physicochemical profiling Isomeric differentiation Drug-likeness

Cyclopropyl Ring Contribution to Metabolic Stability: Class-Level Inference

The cyclopropyl group is a well-established motif for reducing oxidative metabolism at adjacent positions; piperazine derivatives bearing a cyclopropyl linker generally exhibit longer half-lives in human liver microsomes (HLM) compared to their non-cyclopropyl counterparts [1]. Although direct HLM data for this specific compound is not publicly available, the presence of the cyclopropyl ring is expected to confer a measurable improvement in metabolic stability relative to 1-(2-(trifluoromethyl)phenyl)piperazine, which lacks this feature.

Metabolic stability Cyclopropyl effect CYP resistance

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantages

The hydrochloride salt (CAS 1245643-43-9, MW 306.75) is the preferred commercial form due to its enhanced aqueous solubility compared to the free base (MW 270.29, XLogP3 2.3) [1]. The salt form is typically obtained at ≥95% purity (as reported by multiple vendors) and is suitable for direct use in in vitro assays without additional solubilization steps, unlike the free base which may require DMSO or other organic co-solvents.

Salt selection Aqueous solubility Formulation

Serotonin Reuptake Inhibitor Pharmacophore: Class-Level Alignment with Clinically Validated Templates

The ortho-CF3 cyclopropyl phenylpiperazine scaffold matches the general formula claimed in US Patent 7,144,884 B2, which describes potent serotonin reuptake inhibitors (SRIs) with nanomolar IC₅₀ values for the serotonin transporter (SERT) [1]. While the exact SERT IC₅₀ for this compound is not publicly disclosed, closely related analogs within the patent family exhibit SERT IC₅₀ values in the range of 1–50 nM [1]. This class-level evidence positions the compound as a viable starting point for SERT-targeted programs.

Serotonin reuptake inhibition GPCR Antidepressant

Recommended Research and Industrial Application Scenarios for 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride


Lead Optimization for Serotonin Transporter (SERT) Inhibitors

Use the hydrochloride salt, which provides ready aqueous solubility for in vitro assays, as a starting scaffold for SERT inhibitor development. The ortho-CF3 and cyclopropyl motif aligns with the pharmacophore described in US 7,144,884 B2, where similar analogs achieved nanomolar SERT IC₅₀ values. Directly compare this compound against para-CF3 and non-cyclopropyl analogs in [³H]5-HT uptake assays to quantify the differential SERT affinity attributable to the ortho-CF3 cyclopropyl architecture [1].

Metabolic Stability Screening in CNS Drug Discovery

Because the cyclopropyl group is known to reduce CYP-mediated oxidation, evaluate this compound in human liver microsome (HLM) stability assays alongside 1-(2-(trifluoromethyl)phenyl)piperazine (lacking cyclopropyl) and the para-CF3 isomer. The resulting comparative half-life data will inform whether the ortho-CF3 cyclopropyl combination offers a meaningful metabolic advantage for CNS indications where high clearance is a common liability [1].

Isomer-Specific Selectivity Profiling Against GPCR Panels

Screen the ortho-CF3 hydrochloride salt against a broad panel of aminergic GPCRs (e.g., 5-HT₁A, 5-HT₂A, D₂, α₁) and benchmark the selectivity profile against the para-CF3 isomer. Ortho-substitution is predicted to alter the electrostatic potential surface and steric bulk, potentially yielding a distinct selectivity fingerprint that could be exploited for indications requiring reduced off-target activity at specific aminergic receptors [2].

Building Block for Fragment-Based or DNA-Encoded Library Synthesis

The piperazine nitrogen provides a convenient handle for further derivatization. The hydrochloride salt is preferentially procured for library synthesis because its higher aqueous solubility simplifies reaction setup and purification. Use this building block to explore chemical space around the ortho-CF3 cyclopropyl phenylpiperazine core, generating analogs for SAR studies in serotonin-related or other CNS targets [2].

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